- Oxidize Amines to Nitrile Oxides: One Type of Amine Oxidation and Its Application to Directly Construct Isoxazoles and Isoxazolines, Journal of Organic Chemistry, 2020, 85(23), 15726-15735

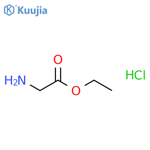

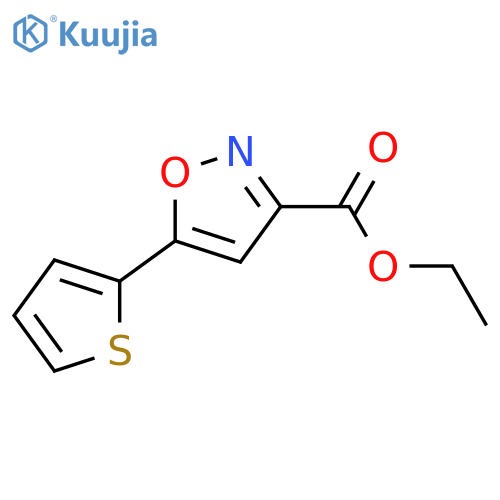

Cas no 90924-54-2 (ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate)

90924-54-2 structure

Nombre del producto:ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate

Número CAS:90924-54-2

MF:C10H9NO3S

Megavatios:223.248361349106

MDL:MFCD02090509

CID:802825

PubChem ID:329815975

ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate Propiedades químicas y físicas

Nombre e identificación

-

- Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate

- 3-Isoxazolecarboxylicacid, 5-(2-thienyl)-, ethyl ester

- Ethyl 5-(2-thienyl)isoxazole-3-carboxylate

- Ethyl 5-thien-2-ylisoxazole-3-carboxylate

- ethyl 5-thiophen-2-yl-1,2-oxazole-3-carboxylate

- 5-(Thiophen-2-yl)isoxazole-3-carboxylic Acid Ethyl Ester

- ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate

- YPIUQIUZEYMWAX-UHFFFAOYSA-N

- AK113894

- Maybridge3_007199

- HMS1451H05

- SBB018946

- OR6758

- 5161AC

- SB23045

- IDI1_018586

- AX8128985

- ethyl 5-(2-thienyl)-3-isoxazolecarboxylate

- ST24047070

- Ethyl 5-(2-thienyl)-3-isoxazolecarboxylate (ACI)

- DB-011161

- DTXSID60372553

- Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate, AldrichCPR

- 3-Isoxazolecarboxylicacid,5-(2-thienyl)-,ethyl ester

- AS-9326

- 3-Isoxazolecarboxylic acid, 5-(2-thienyl)-, ethyl ester

- MFCD02090509

- 90924-54-2

- SR-01000642691-1

- CS-0055012

- AKOS003673451

- C77094

- SCHEMBL508571

- CCG-53531

- E1286

-

- MDL: MFCD02090509

- Renchi: 1S/C10H9NO3S/c1-2-13-10(12)7-6-8(14-11-7)9-4-3-5-15-9/h3-6H,2H2,1H3

- Clave inchi: YPIUQIUZEYMWAX-UHFFFAOYSA-N

- Sonrisas: O=C(C1C=C(C2=CC=CS2)ON=1)OCC

Atributos calculados

- Calidad precisa: 223.03000

- Masa isotópica única: 223.03031432g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 5

- Recuento de átomos pesados: 15

- Cuenta de enlace giratorio: 4

- Complejidad: 237

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 80.6

- Xlogp3: 2.3

Propiedades experimentales

- Denso: 1.3±0.1 g/cm3

- Punto de fusión: 51.0 to 55.0 deg-C

- Punto de ebullición: 379.7°C at 760 mmHg

- PSA: 80.57000

- Logp: 2.57980

- Presión de vapor: 0.0±0.9 mmHg at 25°C

ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate Información de Seguridad

-

Símbolo:

- Palabra de señal:Warning

- Instrucciones de peligro: H319

- Declaración de advertencia: P305+P351+P338

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:3

- Código de categoría de peligro: 36

- Instrucciones de Seguridad: H303+H313+H333

-

Señalización de mercancías peligrosas:

- Condiciones de almacenamiento:Keep in dark place,Sealed in dry,Room Temperature

ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate Datos Aduaneros

- Código HS:2934999090

- Datos Aduaneros:

China Customs Code:

2934999090Overview:

2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| abcr | AB201130-1 g |

Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate; . |

90924-54-2 | 1g |

€147.80 | 2023-06-23 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD128985-1g |

Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate |

90924-54-2 | 95% | 1g |

¥1124.0 | 2024-04-17 | |

| eNovation Chemicals LLC | D137739-50g |

ETHYL5-(2-THIENYL)ISOXAZOLE-3-CARBOXYLATE |

90924-54-2 | 97% | 50g |

$2157 | 2023-09-03 | |

| TRC | E927670-500mg |

Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate |

90924-54-2 | 500mg |

$ 104.00 | 2023-09-07 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD128985-100mg |

Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate |

90924-54-2 | 95% | 100mg |

¥244.0 | 2024-04-17 | |

| Chemenu | CM191233-5g |

Ethyl 5-thien-2-ylisoxazole-3-carboxylate |

90924-54-2 | 95% | 5g |

$281 | 2021-08-05 | |

| Ambeed | A194167-250mg |

Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate |

90924-54-2 | 95% | 250mg |

$40.0 | 2025-02-26 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DB880-100mg |

Ethyl 5-(Thiophen-2-yl)isoxazole-3-carboxylate |

90924-54-2 | 95+% | 100mg |

159CNY | 2021-05-08 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | JRD0246-1G |

Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate |

90924-54-2 | 1g |

¥3719.09 | 2023-11-12 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DB880-5g |

Ethyl 5-(Thiophen-2-yl)isoxazole-3-carboxylate |

90924-54-2 | 95+% | 5g |

2631CNY | 2021-05-08 |

ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Sodium bicarbonate , tert-Butyl nitrite , Zinc bromide Catalysts: Bis[dichloro[η5-(pentamethylcyclopentadienyl)]rhodium] Solvents: tert-Butyl methyl ether ; 24 h, rt

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Potassium tert-butoxide Solvents: Toluene ; 0 °C; 7 d, rt

1.2 Reagents: Hydroxyamine hydrochloride Solvents: Ethanol ; 3 h, rt → reflux

1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 7

1.2 Reagents: Hydroxyamine hydrochloride Solvents: Ethanol ; 3 h, rt → reflux

1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 7

Referencia

- Molecular Recognition at the Active Site of Factor Xa: Cation-π Interactions, Stacking on Planar Peptide Surfaces, and Replacement of Structural Water, Chemistry - A European Journal, 2012, 18(1), 213-222

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; rt; 24 h, rt

Referencia

- Small-molecule activation of neuronal cell fate, Nature Chemical Biology, 2008, 4(7), 408-410

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Hydroxyamine hydrochloride Solvents: Acetonitrile ; 3 - 6 h, 70 °C

Referencia

- Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products, Journal of Organic Chemistry, 2020, 85(4), 2607-2617

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Dabco , tert-Butyl nitrite Catalysts: Cupric acetate Solvents: Toluene ; 6 - 10 h, 130 °C

Referencia

- Copper-Catalyzed Cascade Cyclization Reactions of Diazo Compounds with tert-Butyl Nitrite and Alkynes: One-Pot Synthesis of Isoxazoles, Journal of Organic Chemistry, 2019, 84(24), 16214-16221

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran

1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane

1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane

Referencia

- Solid-Phase Synthesis of Isoxazoles Using Vinyl Ethers as Chameleon Catches, Organic Letters, 2001, 3(20), 3165-3168

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Ethanol

Referencia

- Synthesis of 5-substituted 3-isoxazolecarboxylic acid hydrazides and derivatives, Journal of Organic Chemistry, 1961, 26, 1514-18

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Thionyl chloride Solvents: Toluene ; 4 h, reflux

1.2 Catalysts: Dimethylformamide

1.3 Solvents: Dichloromethane ; rt; 4 h, rt

1.2 Catalysts: Dimethylformamide

1.3 Solvents: Dichloromethane ; rt; 4 h, rt

Referencia

- Reactive organogels based on isoxazole esters: alkali metal ions selective gelation and crystallization, CrystEngComm, 2015, 17(42), 8058-8063

ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate Raw materials

- Glycine ethyl ester monohydrochloride

- 2-Thiophenemethanol, a-methylene-

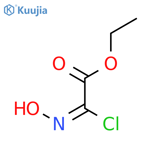

- Ethyl 2-Chloro-2-hydroxyiminoacetate

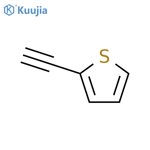

- 2-Ethynylthiophene

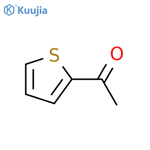

- 2-Acetylthiophene

- 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid

- 2-Thiophenebutanoic acid, α-(hydroxyimino)-γ-oxo-, ethyl ester

ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate Preparation Products

ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate Literatura relevante

-

Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834

-

Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914

-

Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54

-

Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605

-

Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674

90924-54-2 (ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate) Productos relacionados

- 517870-23-4(methyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate)

- 763109-71-3(5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid)

- 1426425-20-8(3-Iodo-1-methyl-5-(trifluoromethyl)-1H-indazole)

- 17901-93-8(Benzaldehyde-d6)

- 318234-00-3([1-methyl-5-(4-methylbenzenesulfonyl)-3-phenyl-1H-pyrazol-4-yl]methanol)

- 17334-65-5(3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione)

- 34674-93-6(4-Hydroxy-4-phenyl-butyric Acid)

- 50426-30-7(3-N,3-N-dimethylpyridine-2,3-diamine)

- 946288-10-4(4-chloro-N-{4-6-(piperidin-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide)

- 2097982-59-5(5-(Azidomethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:90924-54-2)ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate

Pureza:99%

Cantidad:5g

Precio ($):482.0